"Methyl 4-methyl-5-oxohexanoate" synthesis and characterization
"Methyl 4-methyl-5-oxohexanoate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-methyl-5-oxohexanoate
Introduction: The Versatility of a γ-Keto Ester
Methyl 4-methyl-5-oxohexanoate is a bifunctional organic molecule belonging to the class of γ-keto esters. Its structure, characterized by a ketone and an ester functional group separated by a two-carbon linker (a 1,4-dicarbonyl relationship), makes it a valuable and versatile building block in organic synthesis. The distinct reactivity of each carbonyl group, coupled with the presence of enolizable protons, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of the primary synthetic routes to Methyl 4-methyl-5-oxohexanoate and the analytical techniques essential for its unambiguous characterization, designed for researchers, chemists, and professionals in drug development.
Part 1: Strategic Synthesis of Methyl 4-methyl-5-oxohexanoate
The construction of the γ-keto ester framework can be approached through several strategic bond-forming reactions. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance of other functional groups. We will explore two primary and highly effective strategies: direct esterification of the parent carboxylic acid and conjugate addition.
Synthesis via Esterification of 4-Methyl-5-oxohexanoic Acid
The most direct and often highest-yielding approach is the esterification of the corresponding carboxylic acid, 4-methyl-5-oxohexanoic acid[1][2]. This method is predicated on the availability of the acid precursor. Fischer esterification, using an excess of methanol under acidic catalysis, is a classic and efficient method. Alternatively, for milder conditions, methylation using reagents like iodomethane with a non-nucleophilic base is effective[3][4][5].
Causality of Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄): The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.
-
Excess Methanol: The use of methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield of the ester.
-
Base-Mediated Methylation (e.g., Cs₂CO₃/CH₃I): This method avoids the strong acid and high temperatures of Fischer esterification, making it suitable for more sensitive substrates. Cesium carbonate is a soft base that effectively deprotonates the carboxylic acid without promoting side reactions, and iodomethane is an excellent methylating agent[3][4][5].
Experimental Protocol: Fischer Esterification
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To a solution of 4-methyl-5-oxohexanoic acid (1.0 eq) in methanol (10 mL per 1 g of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude Methyl 4-methyl-5-oxohexanoate.
-
Purify the product via flash column chromatography on silica gel if necessary.
Workflow Diagram: Fischer Esterification
Caption: Workflow for the synthesis via Fischer Esterification.
Synthesis via Michael (Conjugate) Addition
A powerful carbon-carbon bond-forming strategy for constructing 1,4-dicarbonyl compounds is the Michael addition[6][7][8][9]. For this specific target, the reaction involves the conjugate addition of a propionate ester enolate to methyl vinyl ketone (MVK).
Causality of Experimental Choices:
-
Methyl Vinyl Ketone (MVK): MVK is an excellent Michael acceptor due to its electron-deficient α,β-unsaturated system[10]. The carbonyl group withdraws electron density, making the β-carbon highly electrophilic.
-
Strong, Non-nucleophilic Base (e.g., LDA): Lithium diisopropylamide (LDA) is required to quantitatively and irreversibly deprotonate the α-carbon of the propionate ester, forming the nucleophilic enolate. Its steric bulk prevents it from acting as a nucleophile itself and attacking the ester carbonyl.
-
Low Temperature (-78 °C): The reaction is conducted at low temperatures to control the reactivity of the enolate, prevent self-condensation of the ester, and minimize side reactions.
Experimental Protocol: Michael Addition
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
To this solution, add methyl propionate (1.0 eq) dropwise, and stir for 30-45 minutes at -78 °C to ensure complete enolate formation.
-
Add a solution of methyl vinyl ketone (MVK) (1.2 eq) in dry THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, and extract with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Workflow Diagram: Michael Addition Synthesis
Caption: Workflow for the synthesis via Michael Addition.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Fischer Esterification | Route 2: Michael Addition |
| Starting Materials | 4-Methyl-5-oxohexanoic acid, Methanol | Methyl propionate, Methyl vinyl ketone |
| Key Reagents | H₂SO₄ (catalytic) | LDA (strong base), THF (anhydrous) |
| Reaction Conditions | Reflux temperature | Cryogenic temperature (-78 °C) |
| Typical Yield | High (>85%) | Moderate to Good (60-80%) |
| Advantages | High yield, simple procedure, atom economical. | Excellent C-C bond formation strategy, good for building complexity. |
| Disadvantages | Requires the precursor acid, which may need to be synthesized separately. | Requires anhydrous/inert conditions, strong base, and low temperatures. |
Part 2: Comprehensive Characterization and Structural Elucidation
Once synthesized, the identity and purity of Methyl 4-methyl-5-oxohexanoate must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for the structural elucidation of organic molecules. For Methyl 4-methyl-5-oxohexanoate (C₈H₁₄O₃), we expect distinct signals in both ¹H and ¹³C NMR spectra.
| ¹H NMR Predicted Data (in CDCl₃) | |
| Assignment | Predicted Chemical Shift (ppm), Multiplicity, Integration |
| -OCH₃ (ester) | ~3.7, singlet, 3H |
| -C(=O)CH₃ (ketone) | ~2.2, singlet, 3H |
| -CH - (at C4) | ~2.7, multiplet, 1H |
| -CH₃ (at C4) | ~1.1, doublet, 3H |
| -CH₂ - (at C2) | ~2.5, triplet, 2H |
| -CH₂ - (at C3) | ~1.9, multiplet, 2H |
| ¹³C NMR Predicted Data (in CDCl₃) | |
| Assignment | Predicted Chemical Shift (ppm) |
| C =O (ketone, C5) | ~212 |
| C =O (ester, C1) | ~174 |
| -OC H₃ (ester) | ~52 |
| -C H- (at C4) | ~48 |
| -C H₂- (at C2) | ~35 |
| -C H₂- (at C3) | ~30 |
| -C(=O)C H₃ (ketone) | ~28 |
| -C H₃ (at C4) | ~16 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. COSY would reveal the coupling between protons on adjacent carbons (e.g., C2-H₂ with C3-H₂), while HMBC would show correlations between protons and carbons over two to three bonds, confirming the connectivity of the entire carbon skeleton[11].
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
| Characteristic IR Absorptions | |
| Functional Group | Expected Frequency (cm⁻¹) |
| C=O stretch (Ketone) | 1715 - 1725 (strong, sharp) |
| C=O stretch (Ester) | 1735 - 1745 (strong, sharp) |
| C-O stretch (Ester) | 1150 - 1250 (strong) |
| C-H stretch (sp³) | 2850 - 3000 (medium) |
Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the structure.
-
Molecular Ion (M⁺): The expected exact mass for C₈H₁₄O₃ is 158.09 g/mol . An electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a peak corresponding to this mass.
-
Key Fragments: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 31) and McLafferty rearrangement products characteristic of ketones and esters.
Chromatographic Analysis
-
Gas Chromatography (GC): Due to its volatility, Methyl 4-methyl-5-oxohexanoate can be effectively analyzed by GC. This technique is excellent for assessing the purity of the final product, with a pure sample showing a single major peak.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile derivatives or for preparative purification.
Overall Characterization Workflow
Caption: Logical workflow for the purification and characterization process.
Conclusion
Methyl 4-methyl-5-oxohexanoate is an accessible and synthetically useful γ-keto ester. Its preparation can be reliably achieved through straightforward esterification of the parent acid or through more complex, yet powerful, C-C bond-forming reactions like the Michael addition. The rigorous application of modern analytical techniques, particularly 1D and 2D NMR spectroscopy, in conjunction with IR and mass spectrometry, provides a robust and self-validating framework for confirming its structure and purity. This guide offers the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and utilize this versatile chemical intermediate in their scientific endeavors.
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